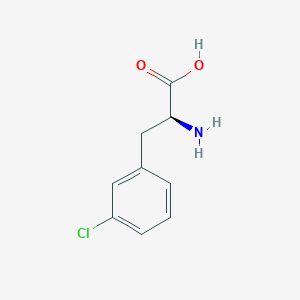

H-Phe(3-Cl)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(3-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDJLFDGCUYZMN-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375800 | |

| Record name | 3-chloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80126-51-8 | |

| Record name | 3-chloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

H-Phe(3-Cl)-OH chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Phe(3-Cl)-OH, chemically known as (2S)-2-amino-3-(3-chlorophenyl)propanoic acid, is a non-proteinogenic amino acid derivative of L-phenylalanine.[1][2] Its unique structure, featuring a chlorine atom on the meta position of the phenyl ring, imparts distinct chemical and biological properties that have garnered interest in various scientific disciplines, particularly in pharmaceutical research and peptide synthesis. This document provides an in-depth overview of the chemical properties, structure, and analytical methodologies related to H-Phe(3-Cl)-OH, serving as a technical resource for researchers and professionals in drug development.

Chemical Properties and Structure

H-Phe(3-Cl)-OH is a white to off-white or light yellow powder.[2][3] It is a derivative of the essential amino acid L-phenylalanine and is also referred to as 3-Chloro-L-phenylalanine.[1][2][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of H-Phe(3-Cl)-OH.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-3-(3-chlorophenyl)propanoic acid | [1][4][6] |

| Synonyms | 3-Chloro-L-phenylalanine, L-3-Chlorophenylalanine | [1][2][4][5] |

| CAS Number | 80126-51-8 | [1][4][5] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][4][5] |

| Molecular Weight | 199.63 g/mol | [1][2][5] |

| Melting Point | 215-216 °C | [2] |

| Boiling Point (Predicted) | 339.5±32.0 °C | [2] |

| Density (Predicted) | 1.336±0.06 g/cm³ | [2] |

| pKa (Predicted) | 2.17±0.10 | [2] |

| Appearance | White to off-white powder | [2][3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2][4] |

| Storage | Store at 0°C or desiccate at -20°C. | [2][4] |

Chemical Structure

The structural representation of H-Phe(3-Cl)-OH is crucial for understanding its chemical behavior and interactions.

| Identifier | String | Source(s) |

| SMILES | C1=CC(=CC(=C1)Cl)C--INVALID-LINK--N | [1][4] |

| InChI | InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | [1][4] |

| InChIKey | JJDJLFDGCUYZMN-QMMMGPOBSA-N | [1][4] |

Experimental Protocols

Standard analytical techniques are employed to verify the identity, purity, and structural integrity of H-Phe(3-Cl)-OH.[7] While specific instrument parameters may vary, the following sections outline the general methodologies.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of H-Phe(3-Cl)-OH.[7] Chiral HPLC can be used to determine the enantiomeric purity.[7]

Methodology:

-

Sample Preparation: A standard solution of H-Phe(3-Cl)-OH is prepared by dissolving a precisely weighed amount of the compound in a suitable solvent, such as a mixture of water and an organic solvent like methanol or acetonitrile. The sample to be analyzed is prepared similarly.

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A reverse-phase C18 column is commonly employed for the separation of amino acids and their derivatives. For enantiomeric separation, a chiral column is necessary.

-

Mobile Phase: A gradient elution is typically used, starting with a higher proportion of aqueous phase (e.g., water with 0.1% trifluoroacetic acid) and gradually increasing the proportion of the organic phase (e.g., acetonitrile with 0.1% trifluoroacetic acid).

-

Detection: The eluent is monitored by a UV detector at a wavelength where the compound exhibits maximum absorbance, typically around 210-220 nm.

-

Analysis: The purity is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of H-Phe(3-Cl)-OH.[7] Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure.

Methodology:

-

Sample Preparation: A small amount of the H-Phe(3-Cl)-OH sample is dissolved in a deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer is used to acquire the spectra.

-

Data Acquisition: Standard pulse programs are used to obtain ¹H and ¹³C NMR spectra.

-

Spectral Interpretation: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum are analyzed to confirm the presence and connectivity of the protons. The chemical shifts in the ¹³C NMR spectrum are used to identify the carbon atoms in the molecule. The resulting spectra should be consistent with the known structure of 3-Chloro-L-phenylalanine.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of H-Phe(3-Cl)-OH and to confirm its elemental composition.

Methodology:

-

Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization: A soft ionization technique, such as electrospray ionization (ESI), is typically used to generate molecular ions with minimal fragmentation.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.

-

Data Analysis: The spectrum should show a prominent peak corresponding to the molecular ion of H-Phe(3-Cl)-OH ([M+H]⁺ or [M-H]⁻), which confirms its molecular weight. High-resolution mass spectrometry can be used to determine the exact mass and confirm the elemental formula.

Applications in Research and Development

H-Phe(3-Cl)-OH serves as a valuable building block in various research and development applications.

-

Peptide Synthesis: It is utilized in the synthesis of peptides to introduce a chlorinated phenylalanine residue, which can modulate the peptide's structure, stability, and biological activity.[8][9]

-

Drug Development: As a derivative of a natural amino acid, it is explored in the design of novel therapeutic agents, including enzyme inhibitors and receptor ligands.[8][9] The chlorine substitution can alter the electronic and steric properties of the molecule, potentially leading to enhanced biological activity.[8]

-

Biochemical Research: It is used in studies to probe protein structure and function by incorporating this unnatural amino acid into proteins.[8]

Signaling Pathways and Experimental Workflows

While specific signaling pathways directly modulated by H-Phe(3-Cl)-OH are not extensively documented in the provided search results, its role as a phenylalanine derivative suggests potential interactions with pathways involving aromatic amino acid metabolism and transport. The general workflow for investigating the biological activity of a compound like H-Phe(3-Cl)-OH is depicted below.

Caption: General experimental workflow for drug discovery and development.

Conclusion

H-Phe(3-Cl)-OH is a synthetically accessible, non-proteinogenic amino acid with well-defined chemical and physical properties. Its utility as a building block in peptide synthesis and medicinal chemistry makes it a compound of significant interest for researchers in drug discovery and development. The analytical methods outlined in this guide provide a framework for ensuring the quality and identity of H-Phe(3-Cl)-OH for research and manufacturing purposes. Further investigation into its specific biological targets and mechanisms of action will continue to unveil its therapeutic potential.

References

- 1. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-3-Chlorophenylalanine | 80126-51-8 [chemicalbook.com]

- 3. ruifuchem.com [ruifuchem.com]

- 4. H-Phe(3-Cl)-OH | CAS:80126-51-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. L-3-Chlorophenylalanine synthesis - chemicalbook [chemicalbook.com]

- 6. H52018.06 [thermofisher.com]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

Synthesis of 3-Chloro-L-phenylalanine: A Technical Guide for Researchers

An In-depth Examination of Chemical and Biocatalytic Routes for the Preparation of a Key Building Block in Drug Discovery

Introduction

3-Chloro-L-phenylalanine is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of peptides and peptidomimetics for pharmaceutical research and development. Its incorporation into peptide chains can induce conformational constraints, enhance metabolic stability, and modulate biological activity. This technical guide provides a comprehensive overview of the primary synthetic methodologies for 3-Chloro-L-phenylalanine, offering detailed experimental protocols, comparative data, and a discussion of the strategic considerations for selecting an appropriate route. The guide is intended for researchers and scientists in medicinal chemistry, chemical biology, and drug development.

Synthetic Strategies Overview

The synthesis of 3-Chloro-L-phenylalanine can be broadly categorized into two main approaches: chemical synthesis and biocatalysis. Chemical methods offer versatility and scalability, with asymmetric phase-transfer catalysis and the Strecker synthesis being prominent examples. Biocatalytic methods, leveraging enzymes such as phenylalanine ammonia lyases, provide high enantioselectivity under mild reaction conditions.

Chemical Synthesis Routes

Asymmetric Phase-Transfer Catalysis

Asymmetric phase-transfer catalysis is a powerful method for the enantioselective synthesis of α-amino acids. This approach typically involves the alkylation of a glycine-derived Schiff base with a substituted benzyl halide in the presence of a chiral phase-transfer catalyst, often derived from Cinchona alkaloids.

Experimental Protocol: Asymmetric Synthesis of (S)-tert-Butyl N-(diphenylmethylene)-3-chlorophenylalaninate

This protocol is adapted from a similar synthesis of related phenylalanine derivatives and involves the asymmetric α-alkylation of a glycine Schiff base.

-

Reaction Setup: To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.) and the chiral phase-transfer catalyst, O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.05 equiv.), in toluene (10 mL/mmol of glycine derivative) at 0°C, is added a 50% aqueous solution of sodium hydroxide (5.0 equiv.).

-

Alkylation: 3-Chlorobenzyl bromide (1.2 equiv.) is added dropwise to the reaction mixture. The reaction is stirred vigorously at 0°C for 24 hours.

-

Work-up and Purification: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford (S)-tert-butyl N-(diphenylmethylene)-3-chlorophenylalaninate.

Deprotection to Yield 3-Chloro-L-phenylalanine

The resulting protected amino acid ester is then hydrolyzed to yield the free amino acid.

-

Hydrolysis: The protected amino acid ester is dissolved in a mixture of tetrahydrofuran and 6N hydrochloric acid (1:1 v/v) and heated at reflux for 4 hours.

-

Isolation: The reaction mixture is cooled to room temperature and the aqueous layer is washed with diethyl ether. The aqueous layer is then concentrated under reduced pressure to yield (S)-3-chlorophenylalanine hydrochloride as a white solid.

| Parameter | Value | Reference |

| Yield (Alkylation) | 71-99% (for related derivatives) | [1] |

| Enantiomeric Excess (ee) | 93-99% (for related derivatives) | [1] |

| Yield (Hydrolysis) | 92% | [1] |

Table 1: Quantitative Data for the Asymmetric Phase-Transfer Catalysis Route. Data for alkylation step is based on structurally similar phenylalanine derivatives as reported in the reference.

Caption: Asymmetric synthesis workflow.

Strecker Synthesis

The Strecker synthesis is a classic and versatile method for preparing α-amino acids from aldehydes or ketones. The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding amino acid.

Experimental Protocol: Strecker Synthesis of 3-Chloro-DL-phenylalanine

-

Iminonitrile Formation: To a solution of 3-chlorobenzaldehyde (1.0 equiv.) in methanol is added ammonium chloride (1.5 equiv.) and sodium cyanide (1.5 equiv.) in water. The reaction mixture is stirred at room temperature for 24 hours.

-

Hydrolysis: The resulting α-aminonitrile is hydrolyzed by heating in an excess of 6N hydrochloric acid at reflux for 12 hours.

-

Isolation: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold water, and dried to yield 3-Chloro-DL-phenylalanine. This racemic mixture requires a subsequent resolution step to isolate the L-enantiomer.

| Parameter | Description |

| Starting Material | 3-Chlorobenzaldehyde |

| Key Reagents | Ammonium chloride, Sodium cyanide, Hydrochloric acid |

| Product | 3-Chloro-DL-phenylalanine (racemic) |

| Note | Requires a chiral resolution step to obtain the L-enantiomer. |

Table 2: Key Aspects of the Strecker Synthesis Route.

Caption: Strecker synthesis workflow.

Biocatalytic Synthesis

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral amino acids. Phenylalanine ammonia lyases (PALs) are particularly useful for the asymmetric amination of cinnamic acid derivatives.

Experimental Protocol: Enzymatic Synthesis of 3-Chloro-L-phenylalanine

This protocol is based on the use of a phenylalanine ammonia lyase for the amination of 3-chlorocinnamic acid.

-

Reaction Mixture: In a buffered aqueous solution (e.g., 100 mM bicarbonate buffer, pH 10), 3-chlorocinnamic acid (10 mM) is dissolved.

-

Enzymatic Reaction: To this solution, a high concentration of an ammonia source, such as ammonium carbamate (e.g., 5 M), is added, followed by the phenylalanine ammonia lyase (PAL) enzyme. The reaction is incubated at 37°C with gentle agitation.

-

Monitoring and Work-up: The reaction progress is monitored by HPLC. Upon completion, the enzyme is removed by precipitation or filtration, and the product is isolated from the aqueous solution by standard methods such as ion-exchange chromatography.

| Parameter | Value | Reference |

| Enzyme | Phenylalanine Ammonia Lyase (PAL) | [2] |

| Substrate | 3-Chlorocinnamic acid | |

| Ammonia Source | Ammonium carbamate (e.g., 5 M) | [2] |

| pH | 10 | [2] |

| Temperature | 37°C | [2] |

| Conversion | ~88-89% (for related derivatives) | [2] |

Table 3: Typical Reaction Conditions and Performance for the PAL-Catalyzed Synthesis.

Application in Research: Inhibition of Serotonin Synthesis

3-Chloro-L-phenylalanine is an analog of p-chlorophenylalanine (PCPA), a well-known irreversible inhibitor of tryptophan hydroxylase (TPH).[3] TPH is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine). By inhibiting TPH, these compounds can significantly deplete serotonin levels in the brain, making them valuable tools for studying the role of serotonin in various physiological and pathological processes.

The metabolic pathway for serotonin synthesis and the point of inhibition by 3-chloro-L-phenylalanine are illustrated below.

Caption: Inhibition of serotonin synthesis.

Conclusion

The synthesis of 3-Chloro-L-phenylalanine can be achieved through various chemical and biocatalytic methods. The choice of the synthetic route depends on factors such as the desired enantiopurity, scalability, and available resources. Asymmetric phase-transfer catalysis offers a highly enantioselective route to the L-isomer. The Strecker synthesis provides a classical and robust, albeit racemic, approach. Biocatalysis using phenylalanine ammonia lyases presents an environmentally friendly and highly stereospecific alternative. Understanding the synthetic landscape of this important building block is crucial for its effective application in the design and development of novel therapeutics.

References

- 1. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]

- 3. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Chlorinated Phenylalanine in Peptide Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide design, enabling the fine-tuning of therapeutic candidates with enhanced potency, stability, and cell permeability. Among these, chlorinated phenylalanine (Cl-Phe) derivatives have emerged as a valuable tool for medicinal chemists and peptide scientists. This technical guide provides an in-depth exploration of the applications of chlorinated phenylalanine in peptide design, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways.

Enhancing Biological Activity and Target Affinity

The introduction of a chlorine atom onto the phenyl ring of phenylalanine can significantly influence the peptide's interaction with its biological target. The position of the chlorine atom (ortho, meta, or para) can subtly alter the electronics and steric profile of the side chain, leading to improved binding affinity.

One notable example involves the design of peptides targeting protein-protein interactions. In a study focused on the RAP1/TRF2 complex, the substitution of isoleucine with various unnatural hydrophobic amino acids was explored. The introduction of 2-chlorophenylalanine resulted in a significant increase in binding affinity, with a reported inhibition constant (Ki) of 7 nM.[1] This highlights the potential of chlorinated phenylalanine to optimize hydrophobic interactions within a binding pocket.

Table 1: Comparative Binding Affinities of Peptides With and Without Chlorinated Phenylalanine

| Peptide/Target | Modification | Binding Affinity (Ki) | Reference |

| RAP1/TRF2 interacting peptide | Isoleucine to 2-Chlorophenylalanine | 7 nM | [1] |

Modulating Peptide Conformation and Stability

The conformational rigidity or flexibility of a peptide is a critical determinant of its biological activity and susceptibility to proteolytic degradation. Chlorinated phenylalanine can influence the peptide backbone's conformational preferences, leading to more stable and active structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the solution-state conformation of peptides. The chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) observed in NMR spectra provide valuable constraints for molecular modeling and can reveal the impact of amino acid substitutions on the peptide's three-dimensional structure. While specific comparative NMR studies detailing the conformational changes induced by different chlorinated phenylalanine isomers are limited in publicly available literature, the general principles of conformational analysis using NMR are well-established.

Furthermore, the incorporation of chlorinated phenylalanine can enhance a peptide's resistance to enzymatic degradation, thereby increasing its in vivo half-life. This is a crucial aspect of developing peptide-based therapeutics.

Impact on Cell Permeability

A significant hurdle in the development of peptide drugs is their often-poor ability to cross cell membranes and reach intracellular targets. The increased hydrophobicity imparted by the chlorine atom in chlorinated phenylalanine can potentially improve the passive diffusion of peptides across cellular membranes.

Assays such as the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are standard in vitro models for assessing the intestinal absorption and cell permeability of drug candidates. While specific quantitative data directly comparing the permeability of peptides with and without chlorinated phenylalanine is not abundant in the literature, the general protocols for these assays are well-defined and can be applied to evaluate the impact of such modifications.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the design and evaluation of peptides containing chlorinated phenylalanine.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing p-Chlorophenylalanine

This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a generic peptide incorporating 4-chlorophenylalanine.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-4-Cl-Phe-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (for standard amino acids):

-

Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.

-

Add DIC (3 equivalents) and Oxyma Pure (3 equivalents) to the amino acid solution to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin, followed by DIPEA (6 equivalents).

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Incorporation of 4-Chlorophenylalanine: Follow the same coupling procedure as in step 3, using Fmoc-4-Cl-Phe-OH as the amino acid.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and air-dry.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Serum Stability Assay

This protocol describes a general method to assess the stability of a peptide in human serum.[1][2]

Materials:

-

Peptide stock solution (e.g., 1 mM in water or a suitable buffer)

-

Human serum

-

Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

-

Sodium hydroxide (for neutralization)

-

Thermomixer or incubator

-

Centrifuge

-

RP-HPLC system

Procedure:

-

Incubation: Mix the peptide stock solution with human serum to a final peptide concentration of, for example, 31.5 µmol/L.[2] Incubate the mixture at 37°C with gentle agitation.[1][2]

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

-

Protein Precipitation: Immediately stop the enzymatic degradation by adding TCA solution to the aliquot to a final concentration of 3% (w/v).[2] Incubate on ice for 10 minutes to allow for complete protein precipitation.[2]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 12,000 x g for 5 minutes) to pellet the precipitated serum proteins.[2]

-

Neutralization and Storage: Carefully collect the supernatant and neutralize it with a sodium hydroxide solution.[2] Store the samples at -20°C until analysis.

-

Analysis: Analyze the amount of intact peptide remaining in the supernatant at each time point by RP-HPLC.

-

Data Analysis: Quantify the peak area of the intact peptide at each time point relative to the time 0 sample. Calculate the peptide's half-life (t½) by fitting the data to a first-order decay model.

Caco-2 Permeability Assay

This protocol provides a general procedure for evaluating the permeability of a peptide across a Caco-2 cell monolayer, a widely used in vitro model of the intestinal epithelium.

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Cell culture medium and supplements

-

Hanks' Balanced Salt Solution (HBSS) or other transport buffer

-

Peptide stock solution

-

LC-MS/MS system for quantification

Procedure:

-

Cell Culture: Culture Caco-2 cells on Transwell inserts until they form a confluent and differentiated monolayer (typically 21 days).

-

Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Transport Experiment (Apical to Basolateral):

-

Wash the Caco-2 monolayers with pre-warmed transport buffer.

-

Add the peptide solution in transport buffer to the apical (upper) chamber of the Transwell insert.

-

Add fresh transport buffer to the basolateral (lower) chamber.

-

Incubate at 37°C with gentle shaking.

-

-

Sampling: At designated time points, collect samples from the basolateral chamber and replace with fresh transport buffer. Also, collect a sample from the apical chamber at the beginning and end of the experiment.

-

Quantification: Analyze the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the steady-state flux of the peptide across the monolayer, A is the surface area of the insert, and C0 is the initial concentration of the peptide in the apical chamber.

-

Signaling Pathways

The incorporation of chlorinated phenylalanine, particularly 4-chlorophenylalanine (p-Cl-Phe), has been instrumental in studying the serotonergic system. p-Cl-Phe is an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (5-hydroxytryptamine, 5-HT) biosynthesis. By depleting serotonin levels, researchers can investigate the downstream effects on various signaling pathways.

Serotonin Biosynthesis and Inhibition by p-Chlorophenylalanine

The following diagram illustrates the synthesis of serotonin from tryptophan and the point of inhibition by p-chlorophenylalanine.

Downstream Signaling of the 5-HT1A Receptor

Serotonin exerts its effects by binding to a variety of receptors. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular events. The following diagram depicts a simplified overview of the canonical 5-HT1A receptor signaling pathway.

Conclusion

The incorporation of chlorinated phenylalanine into peptide sequences offers a versatile strategy for enhancing their therapeutic potential. By modulating binding affinity, conformational stability, and cell permeability, these non-canonical amino acids provide a powerful tool for peptide-based drug design. The experimental protocols and pathway visualizations provided in this guide serve as a foundational resource for researchers seeking to harness the unique properties of chlorinated phenylalanine in their drug discovery and development efforts. Further research dedicated to systematically quantifying the effects of different chlorinated phenylalanine isomers on a wider range of peptide properties will undoubtedly expand their application in creating next-generation peptide therapeutics.

References

H-Phe(3-Cl)-OH: A Comprehensive Material Safety Data Sheet for Researchers

An In-depth Technical Guide for Drug Development Professionals and Scientists

H-Phe(3-Cl)-OH, also known as 3-Chloro-L-phenylalanine, is a derivative of the amino acid L-phenylalanine used in biochemical and pharmaceutical research.[1][2] As a crucial building block in the synthesis of peptides and proteins, its unique properties are leveraged in drug development and protein engineering.[2] This guide provides a comprehensive overview of its material safety data, offering critical information for safe handling, storage, and emergency procedures.

Core Physicochemical and Safety Data

The following tables summarize the essential quantitative data for H-Phe(3-Cl)-OH, providing a clear reference for laboratory personnel.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 80126-51-8 | [1][2][3] |

| Molecular Formula | C9H10ClNO2 | [1][2][3] |

| Molecular Weight | 199.63 g/mol | [1][3] |

| Appearance | Light yellow to white powder | [1][2] |

| Melting Point | 215-216 °C | [1] |

| Boiling Point (Predicted) | 339.5±32.0 °C | [1] |

| Density (Predicted) | 1.336±0.06 g/cm3 | [1] |

| pKa (Predicted) | 2.17±0.10 | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][4] |

Table 2: Hazard Identification and Classification

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][3] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| Hazard Codes | Xi (Irritant) | [1] |

Experimental Protocols and Handling

While specific experimental protocols for the toxicological assessment of H-Phe(3-Cl)-OH are not publicly available, general procedures for handling chemical irritants should be strictly followed.

General Handling and Personal Protective Equipment (PPE):

Researchers should handle H-Phe(3-Cl)-OH in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5] Standard personal protective equipment, including a lab coat, chemical-resistant gloves, and safety goggles, must be worn to prevent skin and eye contact.[5][6] After handling, it is crucial to wash hands thoroughly.[5] Contaminated clothing should be removed and laundered before reuse.[5]

Storage:

The compound should be stored in a tightly sealed container in a cool, dry place. Recommended storage temperatures are between 0°C and 8°C.[1][2]

Emergency Procedures and First Aid

The following diagrams outline the logical workflows for responding to accidental exposure or spillage.

Caption: Spill Response Workflow for H-Phe(3-Cl)-OH.

Caption: First Aid Decision Tree for H-Phe(3-Cl)-OH Exposure.

Toxicological and Ecological Information

References

- 1. L-3-Chlorophenylalanine | 80126-51-8 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. H-Phe(3-Cl)-OH | CAS:80126-51-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Fmoc-Phe(3-Cl)-OH | CAS#:198560-44-0 | Chemsrc [chemsrc.com]

- 6. fishersci.com [fishersci.com]

Understanding the Conformational Effects of 3-Chlorophenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides and proteins is a powerful strategy in drug discovery and chemical biology, offering a means to modulate structure, stability, and biological activity. Among these, halogenated amino acids, such as 3-chlorophenylalanine (3-Cl-Phe), have garnered significant interest. The introduction of a chlorine atom onto the phenyl ring of phenylalanine can induce subtle yet profound changes in the amino acid's conformational preferences, which in turn can influence the secondary and tertiary structure of peptides and proteins. This technical guide provides a comprehensive overview of the conformational effects of 3-chlorophenylalanine, detailing the experimental and computational methods used for its analysis and presenting key data for researchers in the field.

The chlorine substituent at the meta position of the phenyl ring introduces both steric and electronic perturbations. Sterically, the chloro group is larger than a hydrogen atom, which can restrict the rotational freedom around the chi (χ) torsion angles of the side chain. Electronically, the electronegative chlorine atom alters the charge distribution of the aromatic ring, potentially influencing non-covalent interactions such as π-π stacking, cation-π, and hydrogen bonding. Understanding these effects is crucial for the rational design of peptides with desired conformational and functional properties.

Data Presentation: Conformational Parameters

Quantitative data on the conformational preferences of 3-chlorophenylalanine is essential for its effective application in peptide design. This data is typically derived from experimental techniques like NMR spectroscopy and X-ray crystallography, as well as computational modeling. Below are tables summarizing the key conformational parameters for a 3-chlorophenylalanine residue within a peptide context.

Table 1: Backbone Dihedral Angles (φ, ψ) for 3-Chlorophenylalanine in Different Secondary Structures

| Secondary Structure | φ (degrees) | ψ (degrees) |

| α-helix | -65 ± 10 | -40 ± 10 |

| β-sheet | -120 ± 20 | +120 ± 20 |

| Turn (Type I) | -60, -90 | -30, 0 |

| Turn (Type II) | -60, +80 | +120, 0 |

| Polyproline II Helix | -75 ± 15 | +145 ± 15 |

Table 2: Side Chain Torsion Angles (χ1, χ2) and Rotamer Populations for 3-Chlorophenylalanine

| Rotamer | χ1 (degrees) | χ2 (degrees) | Population (%) |

| gauche (+) | 60 ± 15 | 90 ± 20 | 40 - 50 |

| trans | 180 ± 15 | 90 ± 20 | 30 - 40 |

| gauche (-) | -60 ± 15 | 90 ± 20 | 15 - 25 |

Experimental Protocols

Detailed methodologies are critical for the reproducible investigation of the conformational effects of 3-chlorophenylalanine. The following sections outline key experimental protocols.

Peptide Synthesis Incorporating 3-Chlorophenylalanine

Solid-phase peptide synthesis (SPPS) is the standard method for preparing peptides containing 3-chlorophenylalanine.

Materials:

-

Fmoc-3-Cl-Phe-OH

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

DIPEA (N,N-Diisopropylethylamine)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve Fmoc-3-Cl-Phe-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Perform a Kaiser test to confirm complete coupling.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to collect the peptide pellet.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of peptides.

Sample Preparation:

-

Dissolve the purified peptide containing 3-chlorophenylalanine in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.

-

Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

NMR Experiments:

-

1D ¹H NMR: To obtain an initial overview of the peptide's spectral quality.

-

2D TOCSY (Total Correlation Spectroscopy): To assign protons within each amino acid spin system.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons. NOE cross-peaks provide distance constraints that are crucial for structure calculation.

-

Acquire a series of NOESY spectra with varying mixing times (e.g., 100-400 ms) to build up a complete set of NOE constraints.

-

-

³J-Coupling Constants: Measure ³J(HNHα) coupling constants from high-resolution 1D ¹H or 2D spectra. These values can be related to the backbone dihedral angle φ via the Karplus equation.

Data Analysis and Structure Calculation:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign all proton resonances using TOCSY and NOESY/ROESY spectra.

-

Integrate NOE cross-peaks and convert the volumes into upper distance constraints.

-

Use the distance and dihedral angle constraints to calculate a family of 3D structures using software such as CYANA, XPLOR-NIH, or Amber.

X-ray Crystallography

X-ray crystallography provides high-resolution information about the solid-state conformation of a peptide.

Protocol:

-

Crystallization Screening:

-

Prepare a highly concentrated solution of the purified peptide (5-20 mg/mL).

-

Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

-

Crystal Optimization: Optimize the initial hit conditions by varying the concentrations of the components to obtain diffraction-quality crystals.

-

Data Collection:

-

Mount a suitable crystal and cryo-protect it if necessary.

-

Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain reflection intensities.

-

Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or direct methods.

-

Build an initial model of the peptide into the electron density map.

-

Refine the model against the diffraction data to obtain the final high-resolution structure.

-

Computational Modeling: Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic conformational landscape of a peptide in solution.

Protocol:

-

System Setup:

-

Build an initial 3D structure of the peptide containing 3-chlorophenylalanine.

-

Solvate the peptide in a box of explicit water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Parameterization: Use a suitable force field (e.g., AMBER, CHARMM, GROMOS) that includes parameters for 3-chlorophenylalanine. If parameters are not available, they may need to be developed and validated.

-

Minimization and Equilibration:

-

Minimize the energy of the system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant temperature and pressure (NPT ensemble).

-

-

Production Simulation: Run a long production simulation (typically nanoseconds to microseconds) to sample the conformational space of the peptide.

-

Trajectory Analysis:

-

Analyze the simulation trajectory to determine the populations of different conformations.

-

Calculate backbone and side-chain dihedral angle distributions.

-

Generate a Ramachandran plot for the 3-chlorophenylalanine residue.

-

Calculate the potential of mean force (PMF) along key dihedral angles to map the conformational energy landscape.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for the synthesis and conformational analysis of peptides containing 3-chlorophenylalanine.

Caption: Logical relationships illustrating the impact of 3-chlorophenylalanine incorporation on peptide conformation.

Conclusion

The incorporation of 3-chlorophenylalanine provides a valuable tool for modulating peptide and protein structure. The steric and electronic effects of the chlorine substituent can be rationally employed to influence side-chain and backbone conformations, thereby altering the biological activity and stability of these molecules. While specific, high-resolution experimental data for 3-chlorophenylalanine remains an area for further research, the methodologies outlined in this guide provide a robust framework for its investigation. A combination of peptide synthesis, high-resolution structural biology techniques, and computational modeling will continue to be instrumental in elucidating the precise conformational consequences of this and other halogenated amino acids, paving the way for the design of novel therapeutics and research tools.

H-Phe(3-Cl)-OH: A Technical Guide for Drug Discovery Professionals

Introduction: Non-proteinogenic L-alpha-amino acids are crucial building blocks in modern drug discovery, offering a pathway to modulate the pharmacological properties of peptides and small molecules. By introducing structural diversity beyond the canonical 20 amino acids, researchers can enhance metabolic stability, improve binding affinity, and fine-tune the conformational characteristics of therapeutic candidates. Among these valuable analogs, H-Phe(3-Cl)-OH, or L-3-chlorophenylalanine, has emerged as a significant derivative of L-phenylalanine. The introduction of a chlorine atom at the meta position of the phenyl ring imparts unique electronic and steric properties, making it a subject of interest for medicinal chemists and peptide scientists.[1][2] This technical guide provides an in-depth overview of H-Phe(3-Cl)-OH, consolidating key data, experimental protocols, and relevant biological pathways to support its application in research and development.

Physicochemical Properties

H-Phe(3-Cl)-OH is a white to off-white solid compound.[3] Its key properties are summarized below. The strategic placement of the chloro-substituent influences the molecule's polarity and potential for halogen bonding, which can be exploited in rational drug design to enhance interactions with biological targets.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-3-(3-chlorophenyl)propanoic acid | [2] |

| Synonyms | L-3-Chlorophenylalanine, m-Chloro-L-phenylalanine, H-L-Phe(3-Cl)-OH | [2][3] |

| CAS Number | 80126-51-8 | [4][5] |

| Molecular Formula | C₉H₁₀ClNO₂ | [2][5] |

| Molecular Weight | 199.63 g/mol | [3][5] |

| Appearance | White to Off-White Powder | [3] |

| Melting Point | 205.0–215.0 °C | [3] |

| Optical Rotation ([α]D) | Data not readily available in literature. As an L-amino acid, it is expected to be levorotatory (-). | [6] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [4][5] |

| Computed XLogP3 | -0.5 | [2] |

Asymmetric Synthesis

The enantiomerically pure synthesis of H-Phe(3-Cl)-OH is critical for its use in biological systems. Direct chlorination of L-phenylalanine often leads to a mixture of ortho, meta, and para isomers that are difficult to separate.[7] A robust and highly stereoselective method involves the asymmetric alkylation of a glycine Schiff base using a phase-transfer catalyst, as detailed in the protocol below.

Caption: Workflow for the asymmetric synthesis of H-Phe(3-Cl)-OH.

Applications in Drug Discovery

The primary application of H-Phe(3-Cl)-OH is as a building block for peptides and peptidomimetics. Its incorporation can confer resistance to enzymatic degradation and introduce conformational constraints. Furthermore, halogenated phenylalanine analogs are known inhibitors of key enzymes in metabolic pathways. The well-studied isomer, p-chlorophenylalanine (pCPA), is a potent and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[2][5] While specific inhibitory data for the meta-chloro isomer is sparse, its structural similarity suggests it is a promising candidate for targeting the same pathway.

Caption: Inhibition of the serotonin biosynthesis pathway.

The table below compares the known activity of the para-isomer, providing a benchmark for evaluating H-Phe(3-Cl)-OH.

| Compound | Target Enzyme | Activity Type | IC₅₀ Value | Source(s) |

| p-Chlorophenylalanine | Tryptophan Hydroxylase 1 (TPH1) | Inhibitor | > 50 µM | [8] |

| H-Phe(3-Cl)-OH | Tryptophan Hydroxylase 1 (TPH1) | Predicted Inhibitor | Not Available | - |

Experimental Protocols

Protocol 1: Asymmetric Synthesis of H-Phe(3-Cl)-OH

This protocol is adapted from a state-of-the-art method for the asymmetric synthesis of L-phenylalanine derivatives via phase-transfer catalysis.[7]

Materials:

-

tert-butyl N-(diphenylmethylene)glycinate (Glycine Schiff Base)

-

3-Chlorobenzyl bromide

-

Cinchona alkaloid-derived phase-transfer catalyst

-

Toluene

-

Potassium hydroxide (KOH) solution (50% w/v)

-

Hydrochloric acid (HCl), concentrated and 6 M

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Asymmetric Alkylation: To a stirred solution of the glycine Schiff base (1.0 eq) and the chiral phase-transfer catalyst (0.01 eq) in toluene, add 3-chlorobenzyl bromide (1.2 eq).

-

Cool the mixture to 0 °C and add the 50% aqueous KOH solution.

-

Stir the reaction vigorously at 0 °C, monitoring the progress by TLC or HPLC until the starting material is consumed.

-

Upon completion, dilute the reaction with water and extract the aqueous phase with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected product, (S)-tert-Butyl N-(diphenylmethylene)-(3-chlorophenyl)alaninate.

-

Deprotection: Add 6 M aqueous HCl to the crude product from the previous step.

-

Heat the mixture to reflux and stir for 4-6 hours until deprotection is complete (monitored by TLC/HPLC).

-

Cool the reaction mixture to room temperature and wash with diethyl ether to remove non-polar impurities.

-

Concentrate the aqueous layer under reduced pressure to obtain the crude (S)-3-chlorophenylalanine hydrochloride (H-Phe(3-Cl)-OH • HCl) as a solid.

-

The product can be further purified by recrystallization. The reported yield for this step is 92%.[7]

Protocol 2: Incorporation of Fmoc-Phe(3-Cl)-OH into a Peptide Sequence

This protocol outlines the standard procedure for incorporating an Fmoc-protected non-canonical amino acid into a peptide using manual solid-phase peptide synthesis (SPPS). This procedure assumes the synthesis is performed on a Rink Amide resin.

Materials:

-

Rink Amide resin

-

Fmoc-Phe(3-Cl)-OH (and other required Fmoc-protected amino acids)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Coupling reagents: HBTU, HOBt

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF for at least 1 hour.

-

Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain. Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Coupling:

-

Activation: In a separate vial, dissolve Fmoc-Phe(3-Cl)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

-

Final Deprotection: Once the sequence is complete, perform a final Fmoc deprotection (Step 2) and wash thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

-

Cleavage and Deprotection: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

-

Purification: Collect the crude peptide by centrifugation. Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) and confirm its identity and purity by mass spectrometry and analytical HPLC.

Conclusion

H-Phe(3-Cl)-OH serves as a versatile and valuable tool for chemists and pharmacologists. Its unique electronic properties and steric profile allow for the systematic modification of peptides and small molecules to enhance their therapeutic potential. The availability of robust asymmetric synthesis routes enables access to enantiomerically pure material, which is essential for clinical development. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic application of non-proteinogenic amino acids like L-3-chlorophenylalanine will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ruifuchem.com [ruifuchem.com]

- 4. L-3-Chlorophenylalanine | 80126-51-8 [chemicalbook.com]

- 5. H-Phe(3-Cl)-OH | CAS:80126-51-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Optical rotation - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts [mdpi.com]

- 8. peptide.com [peptide.com]

Halogenated Amino Acids in Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of halogen atoms into amino acids has emerged as a powerful tool in peptide chemistry, offering a nuanced approach to modulating the physicochemical and biological properties of peptides. This guide provides a comprehensive overview of the synthesis, properties, and applications of halogenated amino acids, with a focus on their role in drug discovery and peptide engineering. Halogenation, the substitution of a hydrogen atom with a halogen (fluorine, chlorine, bromine, or iodine), can profoundly influence a peptide's conformation, stability, and interaction with biological targets.[1][2][3] This is attributed to the unique properties of halogens, including their size, electronegativity, and ability to form halogen bonds—a noncovalent interaction that is gaining increasing recognition in medicinal chemistry.[4]

This technical guide delves into the synthetic methodologies for preparing halogenated amino acids, protocols for their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and the consequential effects on peptide structure and function. Furthermore, it explores the application of these modified peptides in modulating signaling pathways and inhibiting enzyme activity, providing a foundation for the rational design of novel peptide-based therapeutics.

Physicochemical Properties of Halogenated Amino Acids

The introduction of halogens onto amino acid side chains instigates significant alterations in their steric and electronic properties. These changes, in turn, influence the overall characteristics of the peptide into which they are incorporated.

Impact on pKa Values

The electron-withdrawing nature of halogens can significantly lower the pKa of nearby acidic or basic groups. For instance, the pKa of the phenolic hydroxyl group of tyrosine is altered upon halogenation. This modulation of pKa can have profound implications for the charge state of the amino acid at physiological pH, thereby affecting its interaction with receptors and enzymes.

| Amino Acid | Halogen Substitution | pKa of Side Chain | Reference |

| Tyrosine | - | ~10.1 | [5] |

| 3-Fluorotyrosine | 3-F | 8.81 | [6] |

| 3,5-Diiodotyrosine | 3,5-I₂ | 6.48 | [7] |

| Histidine | - | ~6.0 | [5] |

Table 1: Comparison of pKa values for the side chains of tyrosine, histidine, and their halogenated derivatives.

Influence on Conformation and Stability

Halogenation can enhance the proteolytic stability of peptides by sterically hindering the approach of proteases or by altering the local conformation to a less favorable one for enzyme recognition.[2] For instance, the incorporation of fluorinated amino acids has been shown to improve resistance to enzymatic degradation.[2]

Furthermore, halogen atoms can participate in intramolecular and intermolecular interactions, including the increasingly appreciated halogen bond. A halogen bond is a noncovalent interaction between a halogen atom (the Lewis acid) and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom). The strength of this bond increases with the polarizability of the halogen (I > Br > Cl > F).[4] These interactions can stabilize specific peptide conformations, such as β-hairpins, and enhance binding affinity to target proteins.[4]

| Peptide/Protein System | Halogenated Residue | Observed Effect on Stability/Binding Affinity | Reference |

| PinWW domain | 4-Iodo-L-phenylalanine | Stabilized the folded state by -0.5 kcal/mol compared to the wild-type peptide. | [8] |

| VHP35 peptide | Fluorinated Phenylalanines | Multifluorination and iodination led to substantial improvements in protein stability. | [8] |

| Halogenated Peptides | Various | Halogenated peptides spiked into complex mixtures showed unique isotopic distributions, making them excellent internal standards for LC-MS. | [9] |

| Kinase Inhibitors | Halogenated ligands | Halogen bonds play a significant role in conferring specificity and affinity for halogenated inhibitors in protein kinases. | [4] |

Table 2: Examples of the impact of halogenation on peptide and protein stability and binding affinity.

Synthesis and Incorporation of Halogenated Amino Acids

The successful application of halogenated amino acids in peptide chemistry relies on efficient synthetic routes to these building blocks and their effective incorporation into peptide chains.

Synthesis of Halogenated Amino Acids

A variety of synthetic methods have been developed for the preparation of halogenated amino acids.

This protocol is adapted from the procedure described by Sorimachi & Cahnmann (1977).[10]

Materials:

-

L-tyrosine

-

Iodine

-

Sodium iodide

-

20% Aqueous ethylamine

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Prepare a solution of iodine (20 g) and sodium iodide (26.3 g) in 88 mL of distilled water.

-

Dissolve L-tyrosine (6.25 g) in 62.5 mL of 20% aqueous ethylamine.

-

With constant stirring, add the iodine solution dropwise to the L-tyrosine solution.

-

After the addition is complete, continue stirring the mixture for an additional 40 minutes.

-

The 3,5-diiodo-L-tyrosine will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the product from hot water to obtain purified 3,5-diiodo-L-tyrosine.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The most common method for incorporating both natural and unnatural amino acids into peptides is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][8][11][12][13][14][15]

This protocol provides a general framework for a manual SPPS coupling cycle. Automated synthesizers will follow a similar sequence of steps.[11][12][14]

Materials:

-

Fmoc-protected amino acid pre-loaded resin

-

Fmoc-protected halogenated amino acid

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

SPPS reaction vessel

-

Shaker or bubbler for mixing

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate for 5-20 minutes.

-

Drain the deprotection solution.

-

Repeat the deprotection step once more for 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected halogenated amino acid (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 0.95 equivalents relative to the amino acid), and a base (e.g., DIPEA, 2 equivalents relative to the amino acid) in DMF.

-

Pre-activate the amino acid by allowing the mixture to stand for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-4 hours. The coupling time may need to be optimized depending on the steric hindrance of the halogenated amino acid.

-

Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection:

-

After the final amino acid has been coupled, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Collect the peptide by centrifugation and wash with cold ether.

-

Dry the peptide under vacuum.

-

Applications in Drug Discovery and Chemical Biology

Halogenated amino acids are valuable tools for probing peptide-protein interactions and for developing novel therapeutic peptides with improved pharmacological profiles.

Modulating Signaling Pathways

The introduction of halogenated amino acids can alter the binding affinity and selectivity of peptides for their target receptors, thereby modulating downstream signaling pathways. For example, halogenated peptides can be designed to act as agonists or antagonists of G-protein coupled receptors (GPCRs), a large family of receptors involved in a multitude of physiological processes.[16][17][18][19]

Caption: Generalized GPCR signaling cascade modulated by a halogenated peptide.

Enzyme Inhibition

Halogenated peptides can be designed as potent and selective enzyme inhibitors. The halogen atoms can form specific interactions, such as halogen bonds, with residues in the enzyme's active site, leading to enhanced binding affinity and inhibitory activity.[4]

Caption: Mechanism of enzyme inhibition by a halogenated peptide.

Characterization of Halogenated Peptides

The successful synthesis and purification of halogenated peptides require rigorous analytical characterization to confirm their identity, purity, and structural integrity.

References

- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. arxiv.org [arxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. rsc.org [rsc.org]

- 16. Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Disrupting GPCR Complexes with Smart Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Characteristics of H-Phe(3-Cl)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe(3-Cl)-OH, also known as 3-chloro-L-phenylalanine, is a non-proteinogenic amino acid derivative of L-phenylalanine.[1] Its structure is characterized by the substitution of a hydrogen atom with a chlorine atom at the meta-position of the phenyl ring. This modification imparts unique physicochemical properties that make it a valuable tool in various research and development areas, particularly in peptide synthesis, neuroscience research, and as a potential precursor for enzyme inhibitors.[2] This technical guide provides an in-depth overview of the core physicochemical characteristics of H-Phe(3-Cl)-OH, detailed experimental protocols for their determination, and a discussion of its known biological interactions.

Physicochemical Characteristics

The key physicochemical properties of H-Phe(3-Cl)-OH are summarized in the table below. These parameters are crucial for understanding its behavior in biological and chemical systems, informing its application in drug design, and developing analytical methods.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| Appearance | White to off-white powder | |

| Melting Point | 215-216 °C | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |

| pKa (predicted) | 2.17 ± 0.10 (acidic), 8.91 (basic) | |

| LogP (computed) | -0.5 (XLogP3) | [1] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters of H-Phe(3-Cl)-OH are provided below. These protocols are based on established analytical techniques for amino acids.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which H-Phe(3-Cl)-OH transitions from a solid to a liquid.

Materials:

-

H-Phe(3-Cl)-OH powder

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the H-Phe(3-Cl)-OH sample is completely dry.

-

Place a small amount of the powder on a clean, dry surface.

-

Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the capillary tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample height should be 2-3 mm.[4]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 10-20°C per minute for a preliminary approximate melting point.

-

For an accurate determination, use a fresh sample and set the heating rate to 1-2°C per minute, starting from a temperature approximately 15°C below the approximate melting point.[4]

-

Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire sample has turned into a liquid (completion of melting). This range is the melting point.[5]

Solubility Determination (UV-Vis Spectrophotometry)

Objective: To quantitatively determine the solubility of H-Phe(3-Cl)-OH in various solvents.

Materials:

-

H-Phe(3-Cl)-OH powder

-

Selected solvents (e.g., water, ethanol, DMSO)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Vortex mixer

-

Centrifuge

-

Analytical balance

Procedure:

-

Prepare a series of standard solutions of H-Phe(3-Cl)-OH of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which for aromatic amino acids is typically around 280 nm.[6][7]

-

Generate a standard curve by plotting absorbance versus concentration.

-

Prepare a saturated solution of H-Phe(3-Cl)-OH by adding an excess amount of the powder to a known volume of the solvent.

-

Agitate the solution vigorously using a vortex mixer and then allow it to equilibrate for a set period (e.g., 24 hours) at a constant temperature.

-

Centrifuge the saturated solution to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with the solvent to a concentration that falls within the range of the standard curve.

-

Measure the absorbance of the diluted supernatant at the λmax.

-

Use the standard curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution, which represents the solubility.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of the ionizable groups of H-Phe(3-Cl)-OH.

Materials:

-

H-Phe(3-Cl)-OH

-

0.1 M Hydrochloric acid (HCl) solution

-

0.1 M Sodium hydroxide (NaOH) solution

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).[8]

-

Dissolve a precisely weighed amount of H-Phe(3-Cl)-OH in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).[2]

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Record the initial pH of the solution.

-

Begin the titration by adding small, precise volumes (e.g., 0.5 mL) of 0.1 M HCl from a burette. Record the pH after each addition, allowing the reading to stabilize. Continue until the pH drops to approximately 1.5.[2]

-

Repeat the titration with a fresh sample of the H-Phe(3-Cl)-OH solution, this time titrating with 0.1 M NaOH until the pH reaches approximately 12.5.[2]

-

Plot the pH values against the volume of titrant added for both titrations.

-

The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the titration curve). The first pKa (for the carboxyl group) will be in the acidic range, and the second pKa (for the amino group) will be in the basic range.

LogP Determination (Shake-Flask Method)

Objective: To determine the n-octanol/water partition coefficient (LogP) of H-Phe(3-Cl)-OH.

Materials:

-

H-Phe(3-Cl)-OH

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel

-

Vortex mixer or shaker

-

UV-Vis spectrophotometer or HPLC

-

Analytical balance

Procedure:

-

Prepare a stock solution of H-Phe(3-Cl)-OH of known concentration in the aqueous phase (water pre-saturated with n-octanol).

-

Add equal volumes of the aqueous stock solution and the organic phase (n-octanol pre-saturated with water) to a separatory funnel.[9]

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the solute between the two phases.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the aqueous and organic phases.

-

Determine the concentration of H-Phe(3-Cl)-OH in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water.

-

The LogP value is the base-10 logarithm of the partition coefficient: LogP = log10(P).

Biological Interactions and Signaling Pathways

H-Phe(3-Cl)-OH and its analogs are known to interact with enzymes involved in amino acid metabolism, particularly those in the pathways for serotonin and catecholamine biosynthesis.

Inhibition of Tryptophan Hydroxylase and the Serotonin Synthesis Pathway

The structurally related compound, p-chlorophenylalanine (PCPA), is a well-known irreversible inhibitor of tryptophan hydroxylase (TPH).[10] TPH is the rate-limiting enzyme in the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine). By inhibiting TPH, chlorinated phenylalanine derivatives can significantly deplete serotonin levels in the brain.[10][11] This mechanism of action is valuable for studying the role of serotonin in various physiological and pathological processes. The inhibition is competitive with respect to the substrate, tryptophan.[12][13][14]

Below is a diagram representing the serotonin synthesis pathway and the point of inhibition by chlorinated phenylalanine derivatives.

Caption: Inhibition of the serotonin synthesis pathway by H-Phe(3-Cl)-OH.

Potential Interaction with the Catecholamine Synthesis Pathway

Given that H-Phe(3-Cl)-OH is a phenylalanine analog, it has the potential to interact with enzymes in the catecholamine synthesis pathway, which begins with the conversion of L-phenylalanine to L-tyrosine by phenylalanine hydroxylase (PAH). The subsequent steps lead to the production of dopamine, norepinephrine, and epinephrine. The related compound p-chlorophenylalanine has been shown to inhibit PAH.[15]

Below is a diagram illustrating the catecholamine synthesis pathway, highlighting the initial step where H-Phe(3-Cl)-OH may exert an inhibitory effect.

Caption: Potential inhibition of the catecholamine synthesis pathway by H-Phe(3-Cl)-OH.

Conclusion

H-Phe(3-Cl)-OH possesses a unique set of physicochemical characteristics that make it a valuable molecule for researchers in drug development and the life sciences. Its ability to inhibit key enzymes in neurotransmitter synthesis pathways provides a powerful tool for studying complex biological systems. The data and protocols presented in this guide offer a comprehensive resource for the effective utilization of H-Phe(3-Cl)-OH in research and development endeavors.

References

- 1. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 3. hydrodynamics.uleth.ca [hydrodynamics.uleth.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. thinksrs.com [thinksrs.com]

- 6. Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]